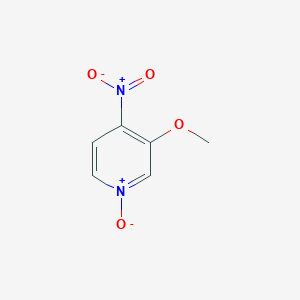

3-Methoxy-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSNODVMTUELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563738 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19355-04-5 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitropyridine 1-oxide

CAS Number: 19355-04-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of a methoxy group, a nitro group, and an N-oxide functionality on a pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules. The N-oxide and nitro groups are strong electron-withdrawing groups, which activate the pyridine ring for nucleophilic substitution reactions, while the methoxy group can modulate the reactivity and solubility of the molecule. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 19355-04-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Melting Point | 134 °C | Chemical Supplier Data |

| Appearance | Yellow crystalline solid | General knowledge |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxypyridine. The first step involves the N-oxidation of the pyridine ring, followed by the nitration of the resulting N-oxide. This approach is analogous to the synthesis of similar substituted nitropyridine N-oxides.[3]

Step 1: N-Oxidation of 3-Methoxypyridine

The oxidation of the nitrogen atom in the pyridine ring is a crucial first step. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid like acetic acid. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine.

Step 2: Nitration of 3-Methoxypyridine 1-oxide

The second step involves the introduction of a nitro group at the 4-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, which is facilitated by the activating effect of the N-oxide group. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent for this transformation.

Experimental Protocol: A Plausible Synthetic Approach

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for analogous compounds.[3]

Materials:

-

3-Methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution

-

Sodium Sulfate (anhydrous)

-

Standard laboratory glassware and equipment

Workflow Diagram:

Caption: A generalized workflow for the two-step synthesis of this compound.

Procedure:

-

N-Oxidation:

-

Dissolve 3-methoxypyridine in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask.

-

Slowly add the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to the solution while maintaining a controlled temperature, typically with an ice bath.

-

Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 3-methoxypyridine 1-oxide.

-

-

Nitration:

-

Carefully add the crude 3-methoxypyridine 1-oxide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice to quench the reaction.

-

Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until the product precipitates.

-

Collect the solid product by filtration, wash it with cold water, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 4-position is a good leaving group and is readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction of this compound is the displacement of the 4-nitro group by nucleophiles such as amines, alkoxides, and thiolates. This reaction proceeds via a Meisenheimer-like intermediate and is a powerful tool for introducing diverse functionalities at the 4-position of the pyridine ring.

Reduction of the Nitro Group:

Another key transformation is the reduction of the nitro group to an amino group. This is typically achieved using reducing agents like iron powder in acetic or hydrochloric acid, or through catalytic hydrogenation.[4] The resulting 4-amino-3-methoxypyridine 1-oxide is a valuable intermediate for the synthesis of various biologically active compounds.

Deoxygenation of the N-oxide:

The N-oxide functionality can be removed (deoxygenated) to yield the corresponding pyridine derivative. This can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃) or sulfur dioxide.[5]

Reaction Pathways Diagram:

Caption: Major reaction pathways of this compound.

Applications in Drug Development

Heterocyclic N-oxides are a class of compounds with diverse biological activities, and they have been incorporated into several approved drugs.[6] The N-oxide motif can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and can also be involved in its mechanism of action.

This compound serves as a versatile scaffold for the synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the 4-position via SNAr reactions allows for the rapid generation of compound libraries for screening against various biological targets.

Furthermore, the reduction of the nitro group to an amine provides access to 4-amino-3-methoxypyridine derivatives, which are key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents. For instance, related nitropyridine N-oxides have shown activity as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, which is a mechanism to combat bacterial virulence and biofilm formation.[7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While the detailed spectra are not reproduced here, ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and databases.[8] Researchers are advised to consult these sources for detailed spectral information for compound verification.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group, provides a robust platform for the synthesis of a diverse range of functionalized pyridine derivatives. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

- Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.

-

PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Retrieved from [Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 3-Methoxy-4-nitropyridine N-oxide | 19355-04-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.org [mdpi.org]

- 5. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methoxy-4-nitropyridine N-oxide(19355-04-5) 1H NMR [m.chemicalbook.com]

Methodological & Application

The Versatile Synthon: Application Notes for 3-Methoxy-4-nitropyridine 1-oxide in Organic Synthesis

Introduction: Unveiling a Powerful Building Block

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring system is a ubiquitous motif in a vast array of bioactive molecules.[1][2] 3-Methoxy-4-nitropyridine 1-oxide has emerged as a highly valuable and versatile building block, offering a unique combination of electronic properties that facilitate a range of chemical transformations. The presence of the N-oxide and the nitro group at the 4-position renders the pyridine ring exceptionally electron-deficient, priming it for nucleophilic attack. The methoxy group at the 3-position further modulates the reactivity and provides a handle for additional modifications. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19355-04-5 | [3] |

| Molecular Formula | C₆H₆N₂O₄ | [3] |

| Molecular Weight | 170.12 g/mol | [3] |

| Appearance | Yellow solid (inferred) | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and reliable two-step procedure can be inferred from well-established protocols for analogous compounds, such as 3-methyl-4-nitropyridine-1-oxide.[4] The synthesis commences with the N-oxidation of 3-methoxypyridine, followed by the regioselective nitration at the 4-position.

Step 1: N-Oxidation of 3-Methoxypyridine

The oxidation of the pyridine nitrogen is a crucial first step, as the resulting N-oxide activates the ring system for subsequent electrophilic nitration, directing the substitution to the 4-position. A common and effective method for this transformation is the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.[4]

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 3-Methoxypyridine 1-oxide

-

Materials:

-

3-Methoxypyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Anhydrous Sodium Carbonate

-

Chloroform

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypyridine (1.0 eq) in glacial acetic acid (3-4 volumes).

-

With gentle stirring and cooling in an ice-water bath, slowly add 30% hydrogen peroxide (1.3 eq).

-

After the initial exothermic reaction subsides, heat the reaction mixture to 70-75°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid and water under reduced pressure.

-

To the residue, add water and repeat the concentration step to ensure complete removal of acetic acid.

-

Cool the residue in an ice-salt bath and carefully neutralize with a saturated solution of sodium carbonate until the solution is strongly alkaline.

-

Extract the aqueous layer with chloroform (3 x 3 volumes).

-

Combine the organic extracts, dry over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to yield 3-methoxypyridine 1-oxide. The product can be further purified by vacuum distillation if necessary.

-

Step 2: Nitration of 3-Methoxypyridine 1-oxide

The nitration of the pyridine N-oxide ring is a classic electrophilic aromatic substitution. The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for this transformation.[4]

Protocol 2: Synthesis of this compound

-

Materials:

-

3-Methoxypyridine 1-oxide

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Crushed Ice

-

Sodium Carbonate Monohydrate

-

Chloroform

-

Acetone

-

-

Procedure:

-

In a thick-walled round-bottom flask immersed in an ice-salt bath, carefully add 3-methoxypyridine 1-oxide (1.0 eq) to cold (0-5°C) concentrated sulfuric acid (3.5 volumes).

-

To the resulting mixture, add fuming nitric acid (2.7 volumes) in portions, ensuring the temperature is maintained below 10°C.

-

Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100°C. Gas evolution will be observed.

-

A vigorous exothermic reaction may commence, which should be controlled by an ice-water bath. Once the vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

-

Cool the reaction mixture to 10°C and carefully pour it onto crushed ice (approximately 10 times the weight of the starting material).

-

In a well-ventilated fume hood, add sodium carbonate monohydrate in small portions with stirring to neutralize the acid. This will cause the evolution of nitrogen oxides and the precipitation of the yellow product.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation and expulsion of dissolved gases.

-

Collect the yellow solid by suction filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from acetone.

-

Key Applications and Protocols

The high reactivity of this compound towards nucleophiles makes it an excellent precursor for a variety of 4-substituted-3-methoxypyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility is its propensity to undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the nitro group and the N-oxide functionality creates a significant partial positive charge at the C4 position, making it highly susceptible to nucleophilic attack. The nitro group is an excellent leaving group in this context. The 3-methoxy group, being an electron-donating group, might slightly decrease the reactivity compared to an unsubstituted analog, but its electronic influence is generally outweighed by the powerful activating effects of the nitro and N-oxide groups.

Caption: General mechanism of SNAr on this compound.

Protocol 3: General Procedure for SNAr with Amines

-

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., piperidine, morpholine, aniline)

-

Anhydrous solvent (e.g., Ethanol, DMF, DMSO)

-

Base (optional, e.g., Triethylamine, Potassium Carbonate)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.1-1.5 eq). If the amine salt is used, or if the amine is not a strong enough base, add an external base (1.2-2.0 eq).

-

Heat the reaction mixture to a temperature between 70°C and 120°C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-3-methoxypyridine 1-oxide derivative.

-

| Nucleophile | Solvent | Temperature (°C) | Expected Product |

| Piperidine | Ethanol | Reflux | 3-Methoxy-4-(piperidin-1-yl)pyridine 1-oxide |

| Morpholine | DMF | 100 | 4-(3-Methoxypyridin-4-yl)morpholine 1-oxide |

| Aniline | DMSO | 120 | N-(3-Methoxypyridin-4-yl)aniline 1-oxide |

| Sodium Methoxide | Methanol | Reflux | 3,4-Dimethoxypyridine 1-oxide |

| Sodium Thiophenoxide | DMF | 80 | 3-Methoxy-4-(phenylthio)pyridine 1-oxide |

Reduction of the Nitro Group: Synthesis of 4-Amino-3-methoxypyridine 1-oxide

The nitro group of this compound can be selectively reduced to an amino group, providing access to the valuable intermediate 4-amino-3-methoxypyridine 1-oxide. This transformation is a key step in the synthesis of various bioactive molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this reduction.[5]

Caption: Experimental workflow for the catalytic reduction of the nitro group.

Protocol 4: Catalytic Hydrogenation to 4-Amino-3-methoxypyridine 1-oxide

-

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methoxypyridine 1-oxide, which can be used in the next step without further purification or can be purified by recrystallization.

-

Further Transformations and Future Perspectives

The synthetic utility of this compound extends beyond these primary transformations. The resulting 4-substituted-3-methoxypyridine 1-oxides can undergo further reactions. For instance, the N-oxide can be deoxygenated using reagents like PCl₃ or H₂/Raney Ni to afford the corresponding pyridine derivatives. This multi-step functionalization makes this compound a powerful tool for accessing a wide range of polysubstituted pyridines, which are key components in numerous pharmaceuticals and advanced materials.[1][2] The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the development of novel and efficient synthetic routes to complex molecular architectures.

References

- Ghellyn Gajeles, Se Mi Kim, Jong-Cheol Yoo, Kyung-Koo Lee, Sang Hee Lee*.

- Lead Sciences. This compound.

- ChemicalBook. 3-Methoxy-4-nitropyridine N-oxide(19355-04-5) 1H NMR spectrum.

- Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

- PrepChem.com. Synthesis of 4-nitropyridine.

- OUCI. Nitropyridines in the Synthesis of Bioactive Molecules.

- ChemicalBook. 4-Amino-3-nitropyridine synthesis.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchG

- ChemicalBook. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 13C NMR spectrum.

- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- Benchchem.

- BLD Pharm. 3-Methoxy-4-methyl-5-nitropyridine.

- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

- HETEROCYCLES, Vol. 65, No. 9, 2005. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.

- Benchchem. An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide.

Sources

Application Notes & Protocols: The Strategic Role of 3-Methoxy-4-nitropyridine 1-oxide in Proton Pump Inhibitor Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Methoxy-4-nitropyridine 1-oxide, a pivotal intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). We will dissect the causality behind its synthetic utility, detailing its preparation and subsequent conversion into the core structures of leading anti-ulcer therapeutics. This document furnishes field-proven, step-by-step protocols, safety guidelines, and analytical methods, designed to empower researchers in medicinal chemistry and process development. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Architectural Significance of a Key Intermediate

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppressing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] The chemical architecture of prominent PPIs, such as pantoprazole and omeprazole, consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.[3] The construction of this linkage is a critical phase in their total synthesis.

This compound has emerged as a strategically vital intermediate in this context. Its chemical structure is exquisitely primed for the key bond-forming reaction. The presence of both a nitro group at the 4-position and an N-oxide functionality profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[4][5] These powerful electron-withdrawing groups render the C4 position highly electrophilic, facilitating a clean and efficient displacement of the nitro group by the thiol moiety of the corresponding benzimidazole derivative. This guide elucidates the synthesis of this key intermediate and its application in building the core of modern PPIs.

Physicochemical Properties & Critical Safety Protocols

Handling this compound requires adherence to stringent safety protocols due to its chemical nature.

| Property | Value | Reference |

| Chemical Name | This compound | [6][7] |

| CAS Number | 19355-04-5 | [6][7] |

| Molecular Formula | C₆H₆N₂O₄ | [6] |

| Molecular Weight | 170.12 g/mol | [6] |

| Appearance | Typically a solid | - |

| Storage | Inert atmosphere, 2-8°C | [6] |

Safety & Handling:

-

General Precautions: Handle only in a properly operating chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands and any exposed skin thoroughly after handling.[9]

-

Hazards: This compound is irritating to the eyes, respiratory system, and skin.[8] It may be toxic if swallowed and is suspected of causing genetic defects.[8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8][9]

-

First Aid:

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[8][10]

-

If on Skin: Wash with plenty of soap and water. Remove all soiled and contaminated clothing immediately.[8][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[8]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][9]

-

-

Storage: Store locked up in a well-ventilated place.[8][10] Keep the container tightly closed and away from heat or ignition sources.[9][10]

Synthesis of the Key Intermediate

The preparation of this compound is a multi-step process that begins with the more readily available 3-methylpyridine (3-picoline). The sequence involves N-oxidation, followed by nitration, and finally, methoxylation.

Caption: Synthesis pathway for this compound.

Protocol 1: N-Oxidation of 3-Methylpyridine

Causality: The oxidation of the pyridine nitrogen is the crucial first step. It activates the ring for subsequent electrophilic nitration, directing the incoming nitro group primarily to the 4-position, and it is a necessary feature for the final SNAr reaction.[5] Hydrogen peroxide in glacial acetic acid is a common and effective reagent for this transformation.[5][11]

Materials:

-

3-Methylpyridine (freshly distilled)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Carbonate

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, combine 2.15 moles of freshly distilled 3-methylpyridine with 600 mL of glacial acetic acid.

-

Cool the mixture in an ice bath. Slowly add 2.76 moles of cold 30% hydrogen peroxide with continuous shaking. Caution: The addition is exothermic.

-

Once the addition is complete, heat the mixture to 70-80°C for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After cooling, neutralize the excess acetic acid by carefully adding sodium carbonate until effervescence ceases. Caution: Large volumes of gas are evolved.[11]

-

Concentrate the mixture under reduced pressure to remove most of the solvent.

-

Extract the aqueous residue multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide.[11]

Protocol 2: Nitration of 3-Methylpyridine 1-oxide

Causality: The N-oxide group directs the electrophilic nitration to the C4 position. A strong nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is required to overcome the partial deactivation of the ring by the positively charged nitrogen.[11][12]

Materials:

-

3-Methylpyridine 1-oxide

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Sodium Carbonate

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add 1 mole of 3-methylpyridine 1-oxide to 250 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

To this solution, add a cooled mixture of 1.2 moles of fuming nitric acid and 100 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition, allow the mixture to warm to room temperature, then heat it on a steam bath for 2 hours.

-

Pour the hot reaction mixture carefully onto crushed ice.

-

Neutralize the solution by slowly adding solid sodium carbonate until the pH is approximately 7-8.

-

The product, 3-methyl-4-nitropyridine 1-oxide, will precipitate. Cool the mixture to maximize precipitation.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[11]

Note: This protocol is adapted from the synthesis of the analogous 3-methyl-4-nitropyridine-1-oxide.[11]

Core Application: Building the PPI Backbone

The true utility of this compound lies in its role as a superior electrophile for coupling with benzimidazole thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The electron-deficient C4 carbon is attacked by the nucleophilic sulfur of the deprotonated 2-mercaptobenzimidazole. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the highly stable nitro group, which is an excellent leaving group. The N-oxide functionality is critical as it enhances the electrophilicity of the C4 position, making the reaction significantly faster and more efficient than on a non-oxidized pyridine ring.[4][13]

Caption: General SNAr mechanism for PPI precursor synthesis.

Protocol 3: Synthesis of Pantoprazole Thioether N-oxide

This protocol details the coupling of this compound with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, a key step towards Pantoprazole.[14][15]

Materials:

-

This compound

-

5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

-

Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a reaction flask, dissolve 1.0 equivalent of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents in water). Stir until a clear solution of the sodium thiolate is formed.

-

In a separate flask, dissolve 1.05 equivalents of this compound in THF.

-

Add the solution of the pyridine N-oxide to the benzimidazole thiolate solution.

-

Stir the reaction mixture at room temperature (20-30°C) for approximately 2-4 hours.[14]

-

Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

Once complete, adjust the pH to ~7-8 with a suitable acid (e.g., dilute acetic acid) if necessary.

-

Cool the mixture to 0-10°C to induce crystallization of the product, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole N-oxide.[14]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Final Steps to the Active Pharmaceutical Ingredient (API)

The thioether N-oxide is a penultimate intermediate. The final conversion to a PPI like Pantoprazole requires the selective oxidation of the sulfide to a sulfoxide.

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 3-Methoxy-4-nitropyridine N-oxide | 19355-04-5 [chemicalbook.com]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methoxy-4-nitropyridine 1-oxide

Welcome to the technical support center for the purification of 3-Methoxy-4-nitropyridine 1-oxide (CAS No: 19355-04-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial synthetic intermediate. While specific literature on the purification of this exact molecule is sparse, the principles and techniques outlined here are derived from established protocols for structurally analogous nitropyridine N-oxides and are grounded in fundamental organic chemistry principles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My crude this compound is a dark brown or reddish solid, not the expected yellow crystals. What are the likely impurities, and how can I remove them?

Answer:

A brownish or reddish discoloration in crude nitropyridine N-oxides typically indicates the presence of residual nitrating agents (NOx), polymeric byproducts from the reaction, or other degradation products.[1] The goal of the initial purification steps is to remove these highly colored impurities to yield the desired yellow crystalline solid.

Common Impurities & Suggested Removal Techniques

| Impurity Type | Likely Identity | Suggested Removal Technique |

| Residual Acids | Sulfuric acid, Nitric acid | Neutralization during aqueous workup; thorough washing of the filtered solid with water. |

| Starting Material | 3-Methoxypyridine 1-oxide | Recrystallization, Column Chromatography. |

| Isomeric Byproducts | e.g., 2-Nitro or 6-Nitro isomers | Recrystallization may be effective if solubilities differ significantly. Column chromatography is more reliable for separating isomers. |

| Polymeric materials | Undefined polymeric structures | Often less soluble and can sometimes be removed by trituration or careful recrystallization. |

Question 2: I'm attempting recrystallization, but the product "oils out" or the yield is very low. What can I do to optimize this process?

Answer:

"Oiling out" during recrystallization is a common issue that occurs when the solute is too soluble in the solvent at its boiling point, or when the solution is cooled too rapidly, preventing proper crystal lattice formation. Low yield, on the other hand, can result from using too much solvent or choosing a solvent in which the product is too soluble even at low temperatures.

Based on protocols for similar compounds like 3-methyl-4-nitropyridine-1-oxide and 3-chloro-4-nitropyridine N-oxide, acetone and mixtures of chloroform/ethanol are effective recrystallization solvents.[1][2]

Troubleshooting Steps for Recrystallization:

-

Adjust the Solvent System: If a single solvent isn't working, switch to a binary solvent system. A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble, like chloroform or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, like ethanol or hexanes) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

-

Control the Cooling Rate: Rapid cooling, such as plunging a hot flask into an ice bath, encourages oiling out. Allow the solution to cool slowly to room temperature first. You can insulate the flask to slow this process further. Once at room temperature, then place it in an ice bath to maximize crystal formation.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Question 3: Recrystallization is not improving the purity of my compound sufficiently. How should I approach purification by column chromatography?

Answer:

When recrystallization fails to separate impurities with similar solubility profiles, silica gel column chromatography is the next logical step. The polarity of the N-oxide and nitro groups provides a good handle for separation on a polar stationary phase like silica gel.

Step-by-Step Column Chromatography Protocol:

-

Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

-

Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal eluent composition.

-

Addressing Tailing: Pyridine-containing compounds can sometimes "tail" on silica gel due to interaction with acidic silanol groups. If you observe significant tailing, you can mitigate this by adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system.[1]

-

Loading the Column: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a suitable solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This can then be carefully added to the top of your packed column.

-

Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

Workflow for Purification Technique Selection

The following diagram outlines a decision-making process for purifying your crude this compound.

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][3] Light can potentially cause decomposition of nitro compounds. Storage under an inert atmosphere at 2-8°C is also recommended.[4]

Q2: Is this compound sensitive to heat?

Yes, nitro-containing compounds, especially when impure, can be thermally sensitive. When heated, 4-nitropyridine N-oxide, a related compound, can decompose and emit toxic fumes of nitrogen oxides.[5] Therefore, it is prudent to avoid excessive heating during purification procedures. When performing distillations of solvents, use reduced pressure to keep temperatures low.

Q3: How can I monitor the purity of my compound during purification?

-

Thin Layer Chromatography (TLC): This is the quickest and most common method to qualitatively assess purity and monitor the progress of a column chromatography separation.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reverse-phase HPLC is an excellent tool. Methods for analogous compounds often use a C18 column with a mobile phase of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities.

-

Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q4: What are the typical physical properties of this compound?

While extensive experimental data is not widely published, based on its structure and data from suppliers, it is a solid at room temperature, likely appearing as a white to light yellow powder or crystalline solid when pure.[3] Its molecular formula is C₆H₆N₂O₄ and its molecular weight is 170.12 g/mol .[4]

References

- 3-Ethoxy-4-Nitropyridine 1-Oxide - Pipzine Chemicals. This source provides general storage and handling information for a structurally similar compound, highlighting the need for cool, dry, and dark storage conditions to prevent decomposition.

- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.

- This compound - Lead Sciences. A commercial supplier entry that specifies storage conditions (Inert atmosphere, 2-8°C)

- Common impurities in 3-Chloro-4-nitropyridine N-oxide and their removal - Benchchem. This technical note for the chloro analog is highly relevant, discussing common impurities (isomers, residual reagents), discoloration, and purification by both recrystallization (chloroform/ethanol)

- Separation of 3-Methyl-4-nitropyridine 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. This application note details an HPLC method for a related compound, suggesting a reverse-phase method with an acetonitrile/water mobile phase, which is a good starting point for developing an analytical method for the methoxy analog.

- Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column - SIELC Technologies.

- 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. This database entry for the parent compound notes that it can emit toxic fumes of nitrogen oxides upon heating, highlighting the potential thermal instability of this class of compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Ethoxy-4-Nitropyridine 1-Oxide: Chemical Properties, Safety Data, Applications | Reliable Supplier in China [pipzine-chem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-4-nitropyridine 1-oxide | SIELC Technologies [sielc.com]

- 7. Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Troubleshooting Failed Reactions of 3-Methoxy-4-nitropyridine 1-oxide

Welcome to the technical support center for 3-Methoxy-4-nitropyridine 1-oxide. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common challenges encountered when using this versatile heterocyclic building block. The following question-and-answer format is designed to directly address specific experimental failures, moving from common general issues to more nuanced, reaction-specific problems.

Section 1: Foundational Understanding & General Troubleshooting

Before delving into specific reaction failures, it's crucial to understand the inherent reactivity of this compound. The pyridine N-oxide and the nitro group at the 4-position are powerful electron-withdrawing groups, making the pyridine ring highly electron-deficient.[1][2][3] This electronic nature is the primary driver of its reactivity, particularly its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position, where the nitro group is an excellent leaving group.[4][5]

FAQ 1: My reaction is not starting. TLC analysis shows only the starting material, even after several hours. What are the primary checkpoints?

This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. The following flowchart provides a logical diagnostic workflow.

Sources

Alternative nitrating agents for 3-methoxypyridine 1-oxide

Answering the complex challenges of electrophilic substitution on sensitive heterocyclic systems requires a nuanced understanding of reagent choice and reaction dynamics. The nitration of 3-methoxypyridine 1-oxide, a common scaffold in medicinal chemistry, is a prime example where classical methods often fail, leading to substrate degradation and poor yields. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to navigating these challenges through the use of alternative nitrating agents.

This guide moves beyond simple protocols to explain the underlying principles governing reactivity and selectivity, empowering users to troubleshoot their experiments and adapt methodologies to their specific needs.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of 3-methoxypyridine 1-oxide particularly challenging with traditional mixed acids (H₂SO₄/HNO₃)?

The primary challenge lies in the harshness of the traditional mixed acid system. 3-Methoxypyridine 1-oxide, while activated towards electrophilic attack by both the N-oxide and methoxy groups, is susceptible to degradation under strongly acidic and oxidative conditions at elevated temperatures. The pyridine N-oxide moiety has a pKa of approximately 0.79, meaning it can be protonated in highly acidic media.[1] This protonation deactivates the ring towards electrophilic substitution, requiring forcing conditions (e.g., high temperatures) which in turn can lead to charring, hydrolysis of the methoxy group, and overall low yields of the desired product.[2][3]

Q2: What is the expected regioselectivity for the nitration of 3-methoxypyridine 1-oxide, and why?

The regiochemical outcome is a result of the combined directing effects of the N-oxide and the 3-methoxy substituent.

-

N-oxide Group: The N-oxide group is a strongly activating, ortho-, para-directing group. It increases electron density at the C2, C4, and C6 positions through resonance donation.[3] For electrophilic attack, the 4-position is strongly favored.[2]

-

3-Methoxy Group: The methoxy group is also a strongly activating, ortho-, para-directing group, increasing electron density at the C2, C4, and C6 positions.

Both groups strongly activate the C4 and C6 positions. The C4 position is generally the major product due to this double activation. However, depending on the steric bulk of the nitrating agent and the reaction conditions, the C6 position can also be nitrated, leading to isomeric mixtures. Nitration at the C2 position is sterically hindered by the adjacent methoxy group. While nitration of 3-bromo-5-methoxypyridine-N-oxide has been shown to yield the 6-nitro derivative, and 3,5-dimethoxypyridine-N-oxide gives the 2-nitro product, the nitration of 3-methoxypyridine-N-oxide itself predominantly yields the 4-nitro compound under many conditions.[4]

Q3: What are the primary advantages of using alternative nitrating agents?

Alternative nitrating agents are designed to overcome the limitations of mixed acid. Their main advantages include:

-

Milder Reaction Conditions: Many alternatives operate at or below room temperature and under less acidic conditions, preserving sensitive functional groups and preventing substrate decomposition.[5]

-

Improved Selectivity: By avoiding strong acids that can protonate the N-oxide, these reagents often provide better and more predictable regioselectivity.

-

Enhanced Safety: Classical nitration with mixed acids can have dangerous exotherms. Alternative reagents, such as solid nitronium salts or saccharin-based reagents, can offer more controlled and safer reaction profiles.[6]

-

Broader Functional Group Tolerance: The milder nature of these reagents makes them suitable for late-stage functionalization of complex molecules in drug discovery programs.

Q4: Are there "green" or more environmentally friendly nitration methods available?

Yes, the field of green chemistry has driven the development of more sustainable nitration protocols.

-

Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful yet eco-friendly nitrating agent that can be used in organic solvents, reducing the need for strong acids. The reactions are often stoichiometric, minimizing acidic waste.[7][8]

-

Enzyme-Mediated Nitration: This emerging field uses enzymes like cytochrome P450 to catalyze nitration under exceptionally mild, aqueous conditions. This approach offers high selectivity and a significantly reduced environmental footprint, though it is still an area of active research and may have substrate scope limitations.[5][9]

-

Solid Acid Catalysts: Using solid acid catalysts like modified zeolites instead of sulfuric acid can simplify product purification and allow for catalyst recycling, thereby reducing waste streams.[10]

Troubleshooting Guide

Issue 1: My reaction with H₂SO₄/HNO₃ results in a dark, tarry mixture with very low yield of the desired product.

-

Probable Cause: Substrate degradation. The combination of high temperature and strong acid is likely destroying the starting material. Vigorous refluxing can lead to the evolution of nitrogen oxides, indicating decomposition.[11]

-

Solution Workflow:

Caption: Decision workflow for addressing low yields.

-

Expert Recommendation: Immediately switch to an alternative, non-acidic nitrating system. Nitronium tetrafluoroborate (NO₂BF₄) in a non-reactive solvent like sulfolane or acetonitrile is an excellent starting point.[12][13] This avoids the highly protonating environment of sulfuric acid, allowing for nitration under much milder conditions.

Issue 2: I am getting a mixture of 4-nitro and 6-nitro isomers and the separation is difficult. How can I improve regioselectivity for the 4-nitro product?

-

Probable Cause: The reaction conditions are not optimal to differentiate between the two electronically activated positions (C4 and C6). High temperatures or highly reactive nitrating species can reduce selectivity.

-

Solutions:

-

Lower the Temperature: Reducing the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable intermediate leading to the 4-nitro product.

-

Change the Solvent: The solvent can influence the reactivity of the nitrating agent. A less polar solvent may temper the reactivity of the electrophile.

-

Use a Bulky Nitrating Agent: While less common, a sterically hindered nitrating agent could potentially disfavor attack at the more crowded C6 position, though the difference is minimal in this substrate.

-

Employ a Milder Reagent System: Systems like nitric acid in acetic anhydride generate acetyl nitrate in situ.[14] This is a less aggressive electrophile than the nitronium ion generated in mixed acid and can lead to improved regioselectivity.

-

Issue 3: I need to nitrate a late-stage intermediate that contains acid-sensitive functional groups. Which nitrating agent should I use?

-

Probable Cause: The need to avoid any strongly acidic conditions that could cleave protecting groups (e.g., silyl ethers, acetals) or catalyze side reactions.

-

Recommended Agents:

-

Nitronium Tetrafluoroborate (NO₂BF₄): This is a salt of the active nitronium ion. It can be used in neutral, aprotic solvents, completely avoiding a strong acid medium. It is highly effective for a range of aromatic and heterocyclic compounds.[12][15][16][17]

-

Ammonium Nitrate / Trifluoroacetic Anhydride (NH₄NO₃/TFAA): This system generates a powerful nitrating agent in situ under essentially neutral conditions and has been shown to be effective for nitrating heterocycles.[13][18]

-

Saccharin-Based Reagents: Newer, bench-stable solid nitrating reagents based on N-nitrosaccharin offer a safe and mild method for nitrating various heterocycles with broad functional group tolerance.[6]

-

Comparative Overview of Nitrating Agents

| Reagent System | Typical Conditions | Advantages | Disadvantages & Hazards | Regioselectivity (for 3-MeO-Py-1-Oxide) |

| H₂SO₄ / HNO₃ | 90-130°C[2][3] | Inexpensive, powerful. | Harsh conditions, substrate degradation, poor functional group tolerance, dangerous exotherms, large acid waste stream.[7] | Good to moderate for C4, but risk of side products and decomposition. |

| HNO₃ / Acetic Anhydride | 0-50°C | Milder than mixed acid, good for many heterocycles.[19] | Can be explosive if not handled correctly; acetic acid byproduct. | Generally high selectivity for C4. |

| Nitronium Tetrafluoroborate (NO₂BF₄) | 0-25°C in aprotic solvent (e.g., sulfolane, MeCN)[12] | Mild, non-acidic conditions; high functional group tolerance; commercially available solid. | Hygroscopic, relatively expensive.[12][18] | Excellent selectivity for C4. |

| Dinitrogen Pentoxide (N₂O₅) | 0°C in CH₂Cl₂ or liquid SO₂[8][20] | Highly reactive, clean reactions, eco-friendly (N₂O₄ byproduct can be recycled). | Can be unstable, requires careful preparation and handling. | High selectivity for C4. |

Experimental Protocol: Nitration using Nitronium Tetrafluoroborate

This protocol describes a robust and mild procedure for the nitration of 3-methoxypyridine 1-oxide at the 4-position.

Safety Precautions: Nitronium tetrafluoroborate is a powerful oxidant and is highly hygroscopic. Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and work under an inert atmosphere (e.g., nitrogen or argon).

-

Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxypyridine 1-oxide (1.0 eq).

-

Add anhydrous acetonitrile (or sulfolane) via syringe to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the flask to 0°C in an ice-water bath.

-

-

Reaction:

-

In a separate dry container, weigh out nitronium tetrafluoroborate (NO₂BF₄, 1.1 eq) under a nitrogen atmosphere.

-

Add the solid NO₂BF₄ to the stirred solution of the pyridine N-oxide in portions over 15-20 minutes. Ensure the internal temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

-

Workup:

-

Once the reaction is complete, cool the flask back to 0°C.

-

Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 3-methoxy-4-nitropyridine 1-oxide.

-

Mechanistic Visualization

The nitration proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating N-oxide and methoxy groups stabilize the positive charge in the intermediate sigma complex, particularly when the attack occurs at the C4 position.

Sources

- 1. baranlab.org [baranlab.org]

- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Nitronium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. New possibilities in nitration with a mixture of nitric acid and acetic anhydride | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. nva.sikt.no [nva.sikt.no]

Preventing decomposition of 3-Methoxy-4-nitropyridine 1-oxide during reaction

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methoxy-4-nitropyridine 1-oxide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during its use in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental success.

Section 1: Troubleshooting Guide - Navigating Common Reaction Pitfalls

This section addresses specific issues that may arise during reactions involving this compound, with a primary focus on its reduction to 4-amino-3-methoxypyridine 1-oxide, a crucial transformation in many synthetic pathways.[1][2]

Issue 1: Low or No Conversion of the Starting Material

Q: I'm attempting to reduce this compound, but I'm observing low conversion to the desired amine. What are the likely causes and how can I improve my yield?

A: Low conversion is a frequent challenge and can often be traced back to several key factors related to the reduction method. The reduction of an aromatic nitro group is a well-studied transformation, but the presence of the N-oxide adds a layer of complexity.[3] Here’s a breakdown of potential causes and solutions:

-

Inadequate Reducing Agent or Conditions: The choice of reducing agent and reaction conditions is paramount.

-

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.[4][5] However, catalyst deactivation or insufficient hydrogen pressure can lead to incomplete reactions.

-

Metal/Acid Reductions: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) are also effective.[4][7] The reaction's progress can be hindered by the passivation of the metal surface or insufficient acid.

-

Solution: Activate the metal before the reaction (e.g., by washing with dilute HCl). Ensure a sufficient stoichiometric amount of both the metal and the acid. Careful monitoring of the pH is crucial.

-

-

Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and can be a milder alternative to high-pressure hydrogenation.[6][8]

-

-

Solvent Choice: The solvent can significantly impact the reaction rate and solubility of the starting material.

-

Solution: For catalytic hydrogenation, polar protic solvents are generally preferred. For metal/acid reductions, the choice of acid often dictates the solvent system. Ensure your starting material is fully dissolved at the reaction temperature to maximize contact with the reagent or catalyst.

-

-

Reaction Temperature and Time: Some reduction reactions may require elevated temperatures to proceed at a reasonable rate.

-

Solution: If the reaction is sluggish at room temperature, consider gently heating it. However, be mindful that excessive heat can lead to decomposition (see Issue 2). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

-

Issue 2: Decomposition of Starting Material or Product

Q: I'm observing the formation of multiple byproducts and a decrease in the mass balance of my reaction. I suspect decomposition. What are the likely decomposition pathways and how can I prevent them?

A: this compound, like many nitropyridine N-oxides, can be sensitive to certain reaction conditions, leading to decomposition.[9][10][11] Understanding these pathways is key to mitigating them.

-

Deoxygenation of the N-oxide: The N-oxide functional group can be reduced under certain conditions, particularly in the presence of strong reducing agents or certain metals.[9][12] This leads to the formation of 3-methoxy-4-nitropyridine.

-

Solution: Employ milder reducing agents that are selective for the nitro group over the N-oxide. Catalytic transfer hydrogenation with Pt/C can sometimes offer better selectivity than Pd/C in preventing dehalogenation and can be inferred to be gentler for other sensitive groups.[6] Alternatively, using reagents like sodium hydrosulfite may offer selectivity.[5]

-

-

Hydrolysis: In the presence of water, especially at elevated temperatures or under acidic/basic conditions, the methoxy group can be susceptible to hydrolysis, leading to the formation of 3-hydroxy-4-nitropyridine 1-oxide.

-

Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9] If aqueous reagents are necessary, try to perform the reaction at lower temperatures.

-

-

Ring Opening or Polymerization: Under harsh conditions (e.g., very high temperatures or strong acids/bases), the pyridine ring itself can become susceptible to degradation.

-

Solution: Avoid excessive temperatures and prolonged reaction times. A gradual increase in temperature, while monitoring the reaction, is advisable.[9]

-

Workflow for Troubleshooting Decomposition

Caption: Troubleshooting workflow for decomposition.

Issue 3: Difficulty in Product Purification

Q: My reaction seems to work, but I'm struggling to isolate a pure product. What are the common impurities and what purification strategies are most effective?

A: Purification challenges often arise from the presence of unreacted starting material, reaction byproducts, or inorganic salts from the workup.

-

Common Impurities:

-

Unreacted this compound.

-

Partially reduced intermediates (e.g., nitroso or hydroxylamine species). Condensation of these intermediates can also lead to azoxy and azo compounds.[3][13]

-

Deoxygenated byproduct (3-methoxy-4-nitropyridine).

-

Inorganic salts from neutralization steps (e.g., sodium sulfate, sodium chloride).[14]

-

-

Purification Strategies:

-

Extraction: After neutralizing the reaction mixture, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial.[7] Washing the organic layer with brine can help remove residual water and some inorganic impurities.

-

Crystallization: The desired product, 4-amino-3-methoxypyridine 1-oxide, is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be a highly effective method for purification.

-

Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation from moisture and air.[15]

Q2: What are the known chemical incompatibilities of this compound?

A: It should be kept away from strong oxidizing agents and strong acids.[17] As a nitro compound, it can potentially react vigorously with strong reducing agents, especially under heating.[18]

Q3: Can the nitro group be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A: Yes, the 4-nitro group on the pyridine N-oxide ring is highly activated towards nucleophilic aromatic substitution.[10][19][20] The electron-withdrawing nature of both the nitro group and the N-oxide functionality makes the C4 position very electrophilic.[20] It can be readily displaced by a variety of nucleophiles.[10][19]

Q4: Are there any specific safety precautions I should take when working with this compound?

Section 3: Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of this compound

This protocol provides a general procedure for the reduction of the nitro group using ammonium formate as a hydrogen source.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of starting material). To this suspension, add Palladium on carbon (10 wt%, ~5-10 mol%) followed by ammonium formate (3-5 eq).

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Data Summary Table for Reduction Methods

| Reduction Method | Typical Reagents | Solvent | Temperature | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Methanol, Ethanol, Ethyl Acetate | Room Temp. to 50°C | Requires hydrogenation equipment; catalyst handling. |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | Reflux | Milder conditions; no high-pressure H₂ needed.[6][8] |

| Metal/Acid Reduction | Fe/AcOH, SnCl₂/HCl | Acetic Acid, Water, Ethanol | Room Temp. to Reflux | Stoichiometric reagents; requires careful pH control during work-up.[4][5] |

Protocol 2: General Procedure for Nitration of 3-Methoxypyridine 1-oxide

For context, the synthesis of the starting material is often achieved through nitration. While a specific procedure for 3-methoxypyridine 1-oxide is not detailed in the provided search results, a general procedure for nitrating pyridine N-oxides can be adapted.[14][22][23]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.[14]

-

Reaction: Add 3-methoxypyridine 1-oxide portion-wise to the nitrating mixture, keeping the temperature controlled.

-

Heating: After the addition is complete, slowly heat the reaction mixture (e.g., to 100-130°C) for several hours.[14][23]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.[14][23]

-

Neutralization: Slowly neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.[14]

-

Isolation: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.[14]

Diagram of Key Transformations

Caption: Key synthetic transformations.

References

- Benchchem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.

- Quinn, J. F., Bryant, C. E., Golden, K. C., & Gregg, B. T. (2010). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 51(5), 772-774.

- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- ACS Catalysis. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications.

- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- ACS Catalysis. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.

- PMC. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. NIH.

- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 4-Nitropyridine N-oxide.

- Lead Sciences. (n.d.). This compound.

- ResearchGate. (n.d.). 4-Methoxypyridine N-oxide.

- Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine.

- ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.

- AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.

- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. NIH.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

- Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.

- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.

- ChemicalBook. (2025, July 4). 3-Methoxy-4-nitropyridine N-oxide.

- Google Patents. (2014, March 26). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.

- Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- Pipzine Chemicals. (n.d.). 4-Amino-3-methoxypyridine.

- Semantic Scholar. (2010, September 2). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.

- PubChem. (n.d.). 4-Nitropyridine N-oxide.

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).

- MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.

- ResearchGate. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide (II)): Substitution of the nitro-group by hydroxyl.

- Wikipedia. (n.d.). 4-Nitropyridine-N-oxide.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-3-methoxypyridine | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Compound [pipzine-chem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. This compound - Lead Sciences [lead-sciences.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Navigating Exothermic Reactions in Nitropyridine Synthesis

Welcome to the Technical Support Center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges associated with these highly exothermic reactions. The nitration of pyridine rings, while a cornerstone for creating valuable pharmaceutical and agrochemical intermediates, presents significant thermal hazards that demand rigorous control and a deep understanding of the underlying chemical principles.[1][2]